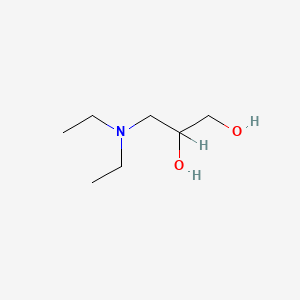

3-(Diethylamino)-1,2-propanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97206. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-3-8(4-2)5-7(10)6-9/h7,9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTACQVCHVAUOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862309 | |

| Record name | 3-(Diethylamino)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Acros Organics MSDS] | |

| Record name | 3-(Diethylamino)-1,2-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

621-56-7 | |

| Record name | 3-(Diethylamino)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Diethylamino)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(diethylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Diethylamino)-1,2-propanediol chemical properties

An In-depth Technical Guide to 3-(Diethylamino)-1,2-propanediol: Properties, Synthesis, and Applications

Introduction

This compound (CAS RN: 621-56-7), also known as N,N-Diethylglycerylamine, is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and material science.[1][2][3] Its molecular structure is distinguished by the presence of both a tertiary amine and a diol functional group, affording it multiple reaction points for constructing complex molecular architectures.[1][3] This unique combination makes it a valuable building block in the synthesis of a wide range of compounds, from active pharmaceutical ingredients (APIs) to specialized polymers.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and key applications.

Physicochemical and Spectroscopic Properties

The utility of this compound in chemical synthesis is fundamentally derived from its distinct physical and chemical characteristics. It typically presents as a clear, colorless to light yellow viscous liquid.[4][5][6] The presence of two hydroxyl groups makes it miscible with water, while the diethylamino group imparts basicity.[4][7][8]

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 621-56-7 |

| Molecular Formula | C₇H₁₇NO₂[2][9] |

| Molecular Weight | 147.22 g/mol [2] |

| IUPAC Name | 3-(diethylamino)propane-1,2-diol[5][10] |

| InChI Key | LTACQVCHVAUOKN-UHFFFAOYSA-N[9] |

| SMILES | CCN(CC)CC(O)CO[9] |

Tabulated Physicochemical Data

A summary of the key quantitative properties is presented below for easy reference. These values are critical for designing reaction conditions, purification protocols, and ensuring safe handling.

| Property | Value | Source |

| Appearance | Clear colorless to light yellow liquid | [4][5][6] |

| Boiling Point | 233-235 °C | [7] |

| Melting Point | -30 °C | [4][7] |

| Density | 0.965 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.4602 | [7] |

| Flash Point | 108 °C (226.4 °F) - closed cup | |

| Water Solubility | Miscible | [7][8] |

| pKa | 14.00 ± 0.20 (Predicted) | [7][8] |

| LogP (Octanol/Water) | -0.319 (Calculated) | [9] |

Analytical Characterization: A Validating System

Ensuring the purity and identity of this compound is paramount for its successful application in sensitive downstream processes like API synthesis. A multi-technique approach involving spectroscopy and chromatography provides a self-validating system for quality control.

Spectroscopic Profile

Spectroscopic data is available for this compound, providing a fingerprint for its identification.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. The proton NMR will show characteristic signals for the ethyl groups, the propanediol backbone, and the hydroxyl protons.[13]

-

Infrared (IR) Spectroscopy: IR spectra will exhibit a broad absorption band characteristic of the O-H stretching of the alcohol groups, as well as C-N and C-O stretching vibrations.[12][14]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (147.22 g/mol ).[12]

Experimental Protocol: Quality Control via ¹H NMR Spectroscopy

This protocol outlines a standard procedure for verifying the identity and purity of a supplied batch of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Methanol, CD₃OD) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard with a known chemical shift, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Place the NMR tube into the spectrometer.

-

Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

-

Spectral Processing and Interpretation:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative ratios of different types of protons.

-

Analyze the chemical shifts (δ), splitting patterns (multiplicity), and integration values to confirm that they match the expected structure of this compound. The results should be compared against a reference spectrum from a reliable source.[11][13]

-

Synthesis and Reactivity

The synthesis of amino alcohols like this compound often involves the aminolysis of an epoxide or a substitution reaction with a suitable leaving group. A common industrial approach involves the reaction of 3-chloro-1,2-propanediol with diethylamine in the presence of a base to neutralize the HCl byproduct.[15]

The reactivity of this molecule is governed by its two primary functional groups:

-

Hydroxyl Groups: The primary and secondary alcohols can undergo typical alcohol reactions such as esterification, etherification, and oxidation. This diol structure is particularly useful for building polymer backbones.

-

Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated to form ammonium salts or quaternized by reacting with alkyl halides, a key step in the synthesis of cationic compounds.

Workflow: General Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis of 3-(substituted)-amino-1,2-propanediol, which is applicable to the diethylamino derivative.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. apicule.com [apicule.com]

- 4. This compound(621-56-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. L07943.22 [thermofisher.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 621-56-7 [chemicalbook.com]

- 8. sfdchem.com [sfdchem.com]

- 9. This compound (CAS 621-56-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound(621-56-7) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. borregaard.com [borregaard.com]

An In-depth Technical Guide to the Physical Properties of 3-(Diethylamino)-1,2-propanediol

Introduction: The Role of 3-(Diethylamino)-1,2-propanediol in Modern Synthesis

In the landscape of advanced chemical synthesis, particularly in the pharmaceutical and materials science sectors, the utility of a chemical intermediate is defined by its structural features and predictable reactivity. This compound (CAS No. 621-56-7) is a quintessential example of such a versatile building block.[1][2] Its molecular architecture, featuring a tertiary amine flanked by a vicinal diol, offers multiple reactive sites for precise molecular construction.[1] This dual functionality makes it a valuable precursor in the synthesis of complex molecules, including surfactants, emulsifiers, and active pharmaceutical ingredients (APIs) like Propranolol and Atenolol.[2]

This guide provides an in-depth exploration of the core physical properties of this compound. Moving beyond a simple datasheet, we will delve into the causality behind these properties and present validated, step-by-step protocols for their experimental determination. The objective is to equip researchers, scientists, and drug development professionals with a robust understanding of this intermediate, enabling its effective application in research and development.

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of scientific integrity. The following identifiers and structural representations define this compound.

| Identifier | Value | Source(s) |

| CAS Number | 621-56-7 | [3] |

| Molecular Formula | C₇H₁₇NO₂ | [3][4] |

| Molecular Weight | 147.22 g/mol | [3][4] |

| IUPAC Name | 3-(diethylamino)propane-1,2-diol | [3] |

| Synonyms | N,N-Diethylglycerylamine, 3-diethylaminopropane-1,2-diol | [2] |

| SMILES String | CCN(CC)CC(O)CO | |

| InChI Key | LTACQVCHVAUOKN-UHFFFAOYSA-N |

Quantitative Physical Properties

The macroscopic behavior of a substance is governed by its physical properties. These values are critical for process design, safety assessments, and quality control. The key physical properties of this compound are summarized below.

| Physical Property | Value | Conditions | Source(s) |

| Appearance | Clear, colorless to light yellow liquid or viscous liquid | Ambient | [5] |

| Boiling Point | 233-235 °C | Atmospheric Pressure | |

| Melting Point | -30 °C | Atmospheric Pressure | [5] |

| Density | 0.965 g/mL | 25 °C | |

| Refractive Index (n_D) | 1.4602 | 20 °C | |

| Flash Point | 108 °C | Closed Cup | |

| Water Solubility | Miscible | Standard Conditions | [5] |

| Vapor Pressure | 0.00999 mmHg (1.33 Pa) | 25 °C | [5] |

Structural and Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed through spectroscopic analysis. Each method provides a unique fingerprint of the molecular structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the vibrations of its hydroxyl and amine groups.[6]

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3650-3250 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl groups of the diol.

-

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the ethyl and propanediol backbones.

-

C-N Stretch: The stretching vibration of the tertiary amine C-N bond typically appears in the 1250-1020 cm⁻¹ region.

-

C-O Stretch: The primary and secondary alcohol C-O stretching vibrations will produce strong bands in the 1050-1150 cm⁻¹ range.

The overall spectrum serves as a unique fingerprint, which can be compared against a reference standard for identity confirmation.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different hydrogen environments. Key expected signals include a triplet for the methyl (-CH₃) protons of the ethyl groups, a quartet for the methylene (-CH₂-) protons of the ethyl groups, and complex multiplets for the methine (-CH-) and methylene (-CH₂-) protons of the propanediol backbone. The hydroxyl protons will appear as broad singlets, the position of which is dependent on concentration and solvent.[7][10]

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, providing a definitive map of the carbon skeleton.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron impact (EI) ionization would likely lead to a molecular ion peak (M⁺) at m/z = 147. The fragmentation is dominated by alpha-cleavage, a characteristic process for amines, where the bond adjacent to the nitrogen atom breaks.[11] This would result in a prominent base peak at m/z = 86, corresponding to the [CH₂(NEt₂)]⁺ fragment.

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, the adoption of standardized, self-validating experimental protocols is paramount. The following section details the methodologies for determining the key physical properties of this compound.

Diagram: Workflow for Comprehensive Physical Property Analysis

Caption: Workflow for the comprehensive analysis of this compound physical properties.

Determination of Density by Pycnometer

Principle: This method provides a highly precise determination of density by measuring the mass of a precisely known volume of the liquid.[12] The volume is calibrated using a reference liquid of known density, typically purified water.[2]

Apparatus:

-

Pycnometer (Specific Gravity Bottle) with a capillary stopper

-

Analytical Balance (readable to ±0.0001 g)

-

Constant Temperature Water Bath

-

Pasteur Pipette

-

Lint-free tissue

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and dry it completely.

-

Mass of Empty Pycnometer: Weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.[12]

-

Calibration with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.[2]

-

Equilibration: Place the filled pycnometer in a constant temperature water bath set to 25.0 ± 0.1 °C for at least 20 minutes to allow the contents to reach thermal equilibrium.

-

Final Volume Adjustment: Remove the pycnometer from the bath. Carefully dry the exterior and the top of the stopper with a lint-free tissue, wicking away any excess water from the capillary.

-

Mass with Water: Weigh the pycnometer filled with water. Record this mass as m₁.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, and repeat steps 3 through 6. Record the mass of the pycnometer filled with the sample as m₂.

-

Calculation:

-

Mass of water: m_water = m₁ - m₀

-

Volume of pycnometer (V): V = m_water / ρ_water (where ρ_water at 25 °C is 0.99704 g/mL)

-

Mass of sample: m_sample = m₂ - m₀

-

Density of sample (ρ_sample): ρ_sample = m_sample / V

-

Trustworthiness Check: The protocol's validity is ensured by the precise temperature control and the use of a calibrated analytical balance. Performing the measurement in triplicate and ensuring the standard deviation is below a pre-set threshold (e.g., ±0.001 g/mL) validates the result.

Determination of Refractive Index

Principle: The refractive index, a fundamental physical property, is measured using an Abbe refractometer. This instrument operates on the critical angle principle. For a viscous liquid like this compound, adherence to a standard method like ASTM D1747 ensures accuracy.[13][14][15]

Apparatus:

-

Abbe Refractometer with a sodium lamp light source (D-line, 589 nm)

-

Circulating water bath for temperature control (20.0 ± 0.1 °C)

-

Dropper or pipette

-

Soft lens paper and a suitable solvent (e.g., ethanol or isopropanol)

Procedure:

-

Instrument Setup: Turn on the refractometer's light source and the circulating water bath. Allow the instrument's prisms to equilibrate to 20.0 °C.

-

Calibration: Calibrate the instrument using a certified refractive index standard (e.g., pure water, n_D = 1.3330 at 20°C).

-

Sample Application: Open the prisms and clean them carefully with ethanol and a soft lens tissue. Apply 2-3 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields are brought into view. If a colored band is visible at the borderline, adjust the compensator dial to achieve a sharp, achromatic borderline.

-

Reading: Align the borderline exactly on the crosshairs of the eyepiece. Read the refractive index value from the instrument's scale.

-

Replication: Clean the prisms and repeat the measurement with a fresh sample portion at least two more times. The readings should agree to within ±0.0002.

Causality Insight: The refractive index is highly sensitive to temperature. Maintaining a constant temperature of 20.0 °C is critical because the numerical value of the refractive index varies inversely with temperature.[16] The use of a monochromatic sodium D-line source is standard practice to avoid dispersion effects.

Determination of Boiling Point by Thiele Tube Method

Principle: This micro-scale method determines the boiling point by identifying the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed when a rapid stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[17][18][19]

Apparatus:

-

Thiele tube

-

High-temperature thermometer (-10 to 300 °C)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Mineral oil or silicone oil

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, which is filled with heat-transfer oil, ensuring the sample is below the oil level.[19]

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air will be expelled from the capillary tube.

-

Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates the temperature is just above the boiling point.[18]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will slow and then stop. The exact moment that the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[19]

Self-Validation: The Thiele tube design promotes uniform heating of the oil via convection currents, ensuring a stable and accurate temperature reading. The sharpness of the endpoint (liquid entering the capillary) provides confidence in the measurement. The barometric pressure should be recorded, as boiling point is pressure-dependent.

Purity Assessment by Gas Chromatography (GC)

Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase (an inert carrier gas). For a polar, high-boiling compound like an amino alcohol, a polar capillary column is required to achieve good peak shape and resolution.[1][20]

Apparatus:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Capillary Column (e.g., Agilent CP-Wax for volatile amines, or similar polar phase)[1]

-

Autosampler or manual syringe

-

Data acquisition system

Illustrative GC Conditions:

-

Column: CP-Wax for Volatile Amines and Diamines (e.g., 25 m x 0.32 mm, 1.2 µm film thickness)[1]

-

Carrier Gas: Helium or Hydrogen

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 260 °C

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

-

Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

-

Sample Preparation: Dilute the sample 1:100 in a suitable solvent like methanol or dichloromethane.

Procedure:

-

Instrument Equilibration: Set the GC parameters and allow the system to stabilize until a steady baseline is achieved.

-

Sample Injection: Inject the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram.

-

Analysis: The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.

-

% Purity = (Area_main_peak / Total_Area_all_peaks) * 100

-

Expertise Insight: Amino alcohols can exhibit peak tailing due to hydrogen bonding with the column's stationary phase or active sites. Using a specialized column designed for amines, or derivatizing the sample, can mitigate this issue and lead to more accurate quantification.[20] The use of an internal standard would be required for precise quantitative analysis rather than a simple purity assessment.

Stability, Reactivity, and Safety Considerations

As a Senior Application Scientist, it is imperative to contextualize physical properties within the framework of chemical reactivity and safe handling.

-

Stability: this compound is stable under normal storage conditions (room temperature, inert atmosphere).[5] However, it is noted to be moisture-sensitive, and containers should be kept tightly closed to prevent absorption of atmospheric water, which could alter its physical properties.[21]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] The tertiary amine functionality makes it basic, and it will react exothermically with acids.

-

Hazardous Decomposition: Upon combustion, it may produce toxic fumes including nitrogen oxides (NOx) and carbon monoxide (CO).[5][21]

-

Handling Precautions: The compound is classified as an irritant, causing skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.[21]

Diagram: Chemical Reactivity and Incompatibility Relationship

Caption: Reactivity profile of this compound with incompatible materials.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound, grounded in established scientific principles and validated experimental methodologies. By understanding not just the what but the how and why of these properties, researchers and developers can utilize this versatile intermediate with greater confidence and precision. The protocols described herein serve as a foundation for robust quality control and characterization, ensuring the integrity of any downstream application, from pharmaceutical synthesis to the development of advanced materials.

References

-

ASTM International. (2019). Standard Test Method for Refractive Index of Viscous Materials (ASTM D1747-99(2019)). West Conshohocken, PA. [Link][13]

-

ASTM International. (1999). Standard Test Method for Refractive Index of Viscous Materials (ASTM D1747-99). [Link][22]

-

ASTM International. (2017). Standard Test Method for Refractive Index of Viscous Materials (ASTM D1747). [Link][15]

-

ASTM International. (2009). D1747 – 09 - Standard Test Method for - Refractive Index of Viscous Materials1. [Link][16]

-

Unknown. (n.d.). 1 density determination by pycnometer. [Link]

-

Scribd. (n.d.). Density Determination Using Pycnometer. [Link]

-

Scribd. (n.d.). Density Determination by Pycnometer. [Link][12]

-

Unknown. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

Agilent Technologies, Inc. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. [Link][1]

-

Unknown. (n.d.). # 5 Determination of Boiling Points. [Link]

-

Unknown. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

-

Unknown. (2008). Partially Miscible Liquids: Determination of Mutual Solubility of Phenol – Water. [Link]

-

O'Brien, D. M., et al. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. PubMed. [Link][20]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link][19]

- Google Patents. (n.d.). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.

-

SlideShare. (n.d.). Solubility & Method for determination of solubility. [Link]

-

ResearchGate. (2015). Can someone suggest a reliable method for measuring solubility of ionic liquid in water?. [Link]

-

SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum. [Link][8]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link][6]

-

SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum. [Link][9]

-

ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 621-56-7). [Link][4]

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

US EPA. (n.d.). 1,2-Propanediol, 3-(diethylamino)- - Substance Details. [Link][3]

- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]

-

LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. [Link]

-

Analytical Chemistry. (n.d.). Direct Amino Acid Analysis by Gas Chromatography. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oxford Academic. (n.d.). Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Polar Stationary Phases and a New Optically Active Phase. [Link]

-

NIST WebBook. (n.d.). 1,3-Propanediol, 2,2-diethyl-. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. che.utah.edu [che.utah.edu]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound (CAS 621-56-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound(621-56-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. azooptics.com [azooptics.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(621-56-7) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. store.astm.org [store.astm.org]

- 14. scribd.com [scribd.com]

- 15. store.astm.org [store.astm.org]

- 16. kaycantest.com [kaycantest.com]

- 17. Video: Boiling Points - Concept [jove.com]

- 18. Video: Boiling Points - Procedure [jove.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. standards.iteh.ai [standards.iteh.ai]

A Technical Guide to the Structure Elucidation of 3-(Diethylamino)-1,2-propanediol

Introduction

3-(Diethylamino)-1,2-propanediol is a versatile amino alcohol that finds applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty polymers. Its unique structure, featuring a tertiary amine and a diol, imparts specific chemical properties that are leveraged in these synthetic pathways. A thorough understanding and confirmation of its molecular structure are paramount for ensuring the quality, purity, and desired reactivity in its applications. This in-depth technical guide provides a comprehensive workflow for the structural elucidation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques, explaining the causality behind experimental choices and presenting self-validating protocols to ensure scientific integrity.

Physicochemical Properties and Initial Characterization

Before embarking on detailed spectroscopic analysis, a fundamental understanding of the physicochemical properties of this compound is essential. This preliminary data provides the first layer of identification and informs the selection of appropriate analytical conditions.

| Property | Value | Source |

| CAS Number | 621-56-7 | [1] |

| Molecular Formula | C₇H₁₇NO₂ | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Appearance | Clear, colorless to light yellow viscous liquid | Sigma-Aldrich |

| Boiling Point | 233-235 °C | [1] |

| Density | 0.965 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4602 | [1] |

A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of the structure of this compound necessitates a multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our workflow is designed to first confirm the molecular formula and then meticulously map the connectivity of the atoms.

Sources

The Versatile Building Block: A Technical Guide to 3-(Diethylamino)-1,2-propanediol

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical synthesis and advanced material science, the strategic selection of chemical intermediates is paramount to innovation and efficiency. 3-(Diethylamino)-1,2-propanediol (CAS 621-56-7), a tertiary amino diol, has emerged as a critical building block, empowering chemists to construct complex molecular architectures with precision.[1] Its unique bifunctional nature, possessing both hydroxyl and diethylamino groups, offers multiple points for chemical modification, rendering it an indispensable precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs) and specialized polymers.[1][2] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its pivotal role in drug development and essential safety protocols.

Part 1: Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to light yellow viscous liquid under standard conditions.[1][3] Its high boiling point and water solubility are characteristic of amino alcohols, stemming from the presence of hydrophilic hydroxyl and amino groups that facilitate hydrogen bonding.[4]

| Property | Value | Source |

| CAS Number | 621-56-7 | |

| Molecular Formula | C₇H₁₇NO₂ | |

| Molecular Weight | 147.22 g/mol | |

| Appearance | Clear colorless to yellow viscous liquid | [3] |

| Boiling Point | 233-235 °C | [3] |

| Density | 0.965 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4602 | [3] |

| Flash Point | 108 °C (226.4 °F) - closed cup |

The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize the molecule and ascertain its purity.[5][6]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of an epoxide with diethylamine.[4] This reaction exemplifies a fundamental and widely utilized transformation in organic chemistry.

General Synthetic Pathway

A prevalent method involves the reaction of glycidol (2,3-epoxy-1-propanol) or epichlorohydrin with diethylamine. The reaction with glycidol directly yields the desired product, while the reaction with epichlorohydrin proceeds through an intermediate which is subsequently hydrolyzed.

Caption: General synthetic scheme for this compound.

Mechanistic Rationale

The underlying mechanism is an SN2 reaction. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[7] This attack occurs from the backside, leading to the opening of the three-membered ring. The reaction is typically catalyzed by water and does not necessarily require acidic or basic conditions, although the reaction rate can be influenced by pH.[8][9] In the case of unsymmetrical epoxides like glycidol, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.[7]

Caption: Simplified mechanism of epoxide ring-opening by diethylamine.

Part 3: Applications in Drug Development

The structural motif of an amino alcohol is a common feature in many biologically active compounds.[4][10] this compound serves as a crucial intermediate in the synthesis of several important pharmaceuticals, most notably beta-blockers.

Keystone Intermediate for Beta-Blockers

Beta-blockers, or β-adrenergic blocking agents, are a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[11] A significant number of these drugs share a common structural feature: a propanolamine side chain attached to an aromatic moiety. This compound is a key precursor for the synthesis of beta-blockers like Propranolol, Atenolol, and Metoprolol.

The synthesis of these drugs often involves the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the resulting intermediate with an appropriate amine.[12] The use of this compound or its synthetic equivalents provides the characteristic amino alcohol side chain essential for their pharmacological activity.

Caption: Role of this compound in beta-blocker synthesis.

Structure-Activity Relationship Insights

The amino alcohol functional group is critical for the biological activity of many pharmaceuticals.[2][13] In beta-blockers, the hydroxyl group and the secondary or tertiary amine are essential for binding to the β-adrenergic receptors. The nature of the substituents on the nitrogen atom can influence the drug's selectivity for different receptor subtypes (e.g., β₁ vs. β₂), its potency, and its pharmacokinetic properties.[14] The diethylamino group in this compound provides a specific lipophilicity and steric profile that can be leveraged in drug design to optimize these parameters.

Part 4: Analytical and Quality Control

Ensuring the purity of this compound is critical for its use in pharmaceutical manufacturing, where stringent quality standards apply.[1] Gas chromatography (GC) is a widely used and effective technique for assessing the purity of this compound.

Gas Chromatography (GC) Protocol for Purity Assessment

This protocol provides a general framework for the purity analysis of 3-(methylamino)-1,2-propanediol, which can be adapted for this compound.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 10 mg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

-

Chromatographic Conditions (Example):

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Hold: Maintain at 240 °C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Note: This is an exemplary protocol. Method development and validation are essential for specific applications.

Part 5: Safety, Handling, and Industrial Hygiene

As with any chemical reagent, proper handling and safety precautions are imperative when working with this compound. It is classified as an irritant and is corrosive.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation. It is a combustible liquid.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or for high-concentration exposures, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Use only in a chemical fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Conclusion

This compound stands as a testament to the enabling power of versatile chemical intermediates. Its unique molecular architecture provides a robust platform for the synthesis of a wide array of complex molecules, most notably in the pharmaceutical industry as a cornerstone for the production of life-saving beta-blockers. A thorough understanding of its chemical properties, synthesis, and handling requirements, as outlined in this guide, is essential for researchers and drug development professionals to harness its full potential safely and effectively, driving forward the frontiers of medicinal chemistry and material science.

References

- 1. nbinno.com [nbinno.com]

- 2. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. jsynthchem.com [jsynthchem.com]

- 8. www2.oberlin.edu [www2.oberlin.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jmedchem.com [jmedchem.com]

- 12. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of 3-(Diethylamino)-1,2-propanediol

Abstract: 3-(Diethylamino)-1,2-propanediol (DEAP), a tertiary amino diol, is a versatile chemical intermediate of significant interest in the pharmaceutical and polymer industries. Its unique structure, featuring both nucleophilic amine and hydroxyl functionalities, makes it a valuable building block for complex molecular architectures, including polyurethane cationomers and as a key starting material for various active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth technical analysis of the primary synthesis pathways for DEAP, designed for researchers, scientists, and drug development professionals. It offers a critical evaluation of established methodologies, explains the chemical principles underpinning each route, presents a detailed experimental protocol for a robust synthesis, and explores emerging green chemistry alternatives.

Introduction

Chemical Profile of this compound (DEAP)

This compound, also known as N,N-Diethylglycerylamine, is an organic compound with the chemical formula (C₂H₅)₂NCH₂CH(OH)CH₂OH. It is a viscous, colorless to pale yellow liquid with a boiling point of 233-235 °C. Its bifunctional nature, containing a tertiary amine and two hydroxyl groups (a primary and a secondary), allows for a wide range of chemical modifications, making it a highly sought-after intermediate.

Key Physicochemical Properties:

-

CAS Number: 621-56-7

-

Molecular Formula: C₇H₁₇NO₂[4]

-

Molecular Weight: 147.22 g/mol

-

Density: 0.965 g/mL at 25 °C

-

Refractive Index: n20/D 1.4602

Industrial and Pharmaceutical Significance

The utility of DEAP is widespread. In polymer science, it is used as a chain extender or cross-linker in the synthesis of polyurethane cationomers, imparting unique properties to the resulting polymers.[1] In the pharmaceutical industry, DEAP and its structural analogues are crucial intermediates for APIs.[2][3] The diol structure is a common motif in drug molecules, and the tertiary amine group can be used to modulate solubility, act as a proton acceptor, or serve as a reactive handle for further functionalization.

Scope of this Guide

This document provides a comprehensive overview of the principal synthetic routes to this compound. It will delve into the mechanistic details, process parameters, and comparative advantages of each pathway. A detailed, step-by-step protocol for a reliable and scalable synthesis is provided, along with visualizations to clarify reaction mechanisms and workflows.

Key Synthesis Pathways

The synthesis of DEAP can be primarily achieved through three main precursor molecules: glycidol, epichlorohydrin (or its derivatives), and glycerol.

Pathway A: Glycidol-based Synthesis

This is arguably the most direct route to DEAP. The synthesis involves the nucleophilic ring-opening of the epoxide ring of glycidol by diethylamine.

The reaction proceeds via a standard Sɴ2 mechanism. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the hydroxymethyl group (-CH₂OH), the attack preferentially occurs at the terminal, less-substituted carbon atom of the epoxide. This regioselectivity is a key feature of this reaction under neutral or basic conditions, leading predominantly to the desired 1,2-diol product. The reaction is typically carried out in a protic solvent, which facilitates the final protonation of the resulting alkoxide to form the hydroxyl group.

Caption: Mechanism of Glycidol reaction with Diethylamine.

-

Molar Ratio: An excess of diethylamine is often used to drive the reaction to completion and minimize the formation of by-products from the reaction of the product's hydroxyl groups with glycidol.

-

Temperature: The reaction is exothermic. Temperature control is crucial to prevent side reactions and ensure safety. Temperatures are typically maintained in the range of 30-60 °C.

-

Solvent: While the reaction can be run neat, solvents like water, ethanol, or isopropanol can help to control the reaction temperature and improve handling.

-

Advantages: This is a one-step, atom-economical synthesis with a straightforward mechanism, leading to high yields of the desired product.

-

Disadvantages: Glycidol is a reactive and potentially hazardous substance, classified as a probable human carcinogen, requiring careful handling.[5]

Pathway B: Epichlorohydrin-based Synthesis

This pathway is a common industrial method that avoids the direct use of glycidol. It typically proceeds in two conceptual steps: first, the reaction of epichlorohydrin with diethylamine, followed by hydrolysis of the resulting chlorohydrin intermediate.

The initial reaction is the nucleophilic attack of diethylamine on epichlorohydrin, which, similar to the glycidol route, opens the epoxide ring. This forms 1-chloro-3-(diethylamino)-2-propanol. In the second step, this intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to form the final diol product, this compound, and a salt byproduct (e.g., NaCl). An alternative approach involves first hydrolyzing epichlorohydrin to 3-chloro-1,2-propanediol, which is then reacted with diethylamine in the presence of a base to yield the final product.[6]

Caption: Two-step synthesis from Epichlorohydrin.

The reaction between secondary amines and epichlorohydrin can be complex, potentially leading to side products like azetidinium salts or dioxanes.[7] Careful control of reaction conditions is essential to maximize the yield of the desired chlorohydrin intermediate. Staged temperature control and controlled addition of reagents, as described in patents for analogous compounds, can significantly improve product purity and yield.[6] For instance, starting the reaction at a lower temperature (e.g., 25 °C) and then gradually increasing it can help manage the exotherm and improve selectivity.[6]

Pathway C: Alternative and Novel Approaches (Glycerol-based)

With the increasing availability of crude glycerol as a byproduct of biodiesel production, its valorization into value-added chemicals has become a major focus of green chemistry research.[8][9]

Direct catalytic amination of glycerol with diethylamine presents a potentially sustainable route to DEAP. This process typically involves heterogeneous catalysts and aims to replace traditional multi-step syntheses with a more direct and environmentally benign process. The reaction mechanism is complex and can proceed through various intermediates, such as hydroxyacetone, after an initial dehydration or dehydrogenation of glycerol on the catalyst surface. However, achieving high selectivity for this compound remains a significant challenge, with other products often being formed.[8] Research in this area is ongoing, focusing on the development of highly selective and robust catalytic systems.[9]

Comparative Analysis of Synthesis Pathways

The choice of synthesis pathway depends on factors such as raw material availability, cost, required product purity, scalability, and environmental considerations.

| Feature | Pathway A: Glycidol | Pathway B: Epichlorohydrin | Pathway C: Glycerol |

| Starting Materials | Glycidol, Diethylamine | Epichlorohydrin, Diethylamine, Base | Glycerol, Diethylamine |

| Number of Steps | 1 | 2 (or 2 from raw materials) | 1 (in principle) |

| Typical Yield | High (>80%) | Good to High (70-80% reported for analogues)[6] | Variable, currently lower for the specific diol |

| Purity | Generally high, main byproduct from over-reaction | Can be high (>99% for analogues with optimized process)[6] | Lower selectivity, mixture of products often formed[8] |

| Key Advantage | Direct, high atom economy | Avoids direct handling of glycidol | Uses renewable feedstock, "green" potential |

| Key Disadvantage | Use of hazardous glycidol[5] | More complex, salt waste generation | Low selectivity, catalyst development needed |

| Industrial Viability | Established | Widely used industrial method | Emerging, not yet established for DEAP |

Detailed Experimental Protocol: Epichlorohydrin/Chloropropanediol Route

This protocol is adapted from established industrial methods for the synthesis of analogous amino diols, such as 3-(dimethylamino)-1,2-propanediol, which report high yields and purity.[6] This pathway is selected for its robustness, scalability, and the availability of detailed process control information.

Caption: Experimental workflow for DEAP synthesis.

Materials and Reagents

-

3-chloro-1,2-propanediol (1.0 mol)

-

Diethylamine (1.2 mol)

-

Sodium methoxide (1.05 mol)

-

Methanol (as solvent)

-

Water (as solvent)

-

Toluene (for azeotropic removal of water)

-

Anhydrous Magnesium Sulfate (for drying)

Step-by-Step Procedure

-

Reactor Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer is charged with an aqueous solution of diethylamine.

-

Initial Addition: A solution of 3-chloro-1,2-propanediol in methanol is prepared. Approximately 20-30% of this solution is added dropwise to the stirred diethylamine solution while maintaining the temperature below 25 °C using an ice bath.[6]

-

Concurrent Addition: The remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide are added simultaneously and dropwise to the reactor, ensuring the temperature does not exceed 30 °C.

-

Stirring at Ambient Temperature: After the addition is complete, the mixture is stirred for 1-3 hours at ambient temperature (around 25 °C).[6]

-

First Heating Stage: The reaction mixture is then heated to 30-40 °C and maintained at this temperature with stirring for 2-4 hours.[6]

-

Reflux: The temperature is increased to reflux, and the reaction is allowed to proceed for another 1-3 hours to ensure completion.[6]

-

Cooling and Filtration: The reaction mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration, and the filter cake is washed with a small amount of methanol.

-

Solvent Removal: The filtrates are combined, and the methanol is removed under reduced pressure using a rotary evaporator.

-

Azeotropic Distillation: Toluene is added to the residue, and the mixture is heated to reflux with a Dean-Stark apparatus to remove residual water azeotropically.

-

Final Purification: The toluene is removed by rotary evaporation. The crude product is then purified by vacuum distillation (e.g., at a pressure of <10 mmHg and a temperature of 130-160 °C) to yield pure this compound.[1]

In-process Controls and Characterization

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting material.

-

Product Verification: The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy. Purity of >99% is achievable with this method.[1][6]

Safety Precautions

-

Diethylamine is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood.

-

Epichlorohydrin and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

The initial reaction is exothermic; proper temperature control is essential to prevent a runaway reaction.

-

Vacuum distillation should be conducted behind a safety shield.

Conclusion and Future Outlook

The synthesis of this compound is well-established, with the pathway originating from epichlorohydrin or its derivatives representing a robust and scalable industrial method. This route offers a good balance of high yield, high purity, and operational feasibility. The direct synthesis from glycidol is simpler in principle but is hampered by the hazardous nature of the starting material.

The future of amino diol synthesis will likely be influenced by the principles of green chemistry. The catalytic amination of glycerol is a promising alternative that utilizes a renewable, inexpensive, and non-toxic feedstock.[8][9] While significant challenges in catalyst design and selectivity remain, continued research in this area could lead to a more sustainable and economically advantageous manufacturing process for DEAP and related compounds. The development of efficient, reusable, and highly selective heterogeneous catalysts will be the critical factor for the industrial implementation of this green pathway.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Chemical Synthesis. [Link]

- Google Patents. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.

-

Apicule. This compound (CAS No: 621-56-7) API Intermediate Manufacturers. [Link]

-

Kumawat, S., et al. (2024). Valorization of bio-renewable glycerol by catalytic amination reactions. Green Chemistry. [Link]

- Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

- Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.

-

ResearchGate. Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. [Link]

-

ResearchGate. Valorization of Bio-Renewable Glycerol by Catalytic Amination Reactions. [Link]

-

Scite.ai. The Reaction of Epichlorohydrin with Secondary Amines. [Link]

-

Wikipedia. Glycidol. [Link]

Sources

- 1. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 2. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 3. A simplified early stage assessment of process intensification: glycidol as a value-added product from epichlorohydrin industry wastes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 3-Diethylamino-1,2-propanediol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol - Google Patents [patents.google.com]

- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 7. Valorization of bio-renewable glycerol by catalytic amination reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02699J [pubs.rsc.org]

- 8. Valorization of bio-renewable glycerol by catalytic amination reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-(Diethylamino)-1,2-propanediol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(diethylamino)-1,2-propanediol, a crucial intermediate in pharmaceutical and chemical synthesis.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various organic solvents, and provides a detailed, self-validating experimental protocol for precise solubility determination.

Introduction to this compound: A Versatile Building Block

This compound (CAS No: 621-56-7) is a tertiary amino diol featuring both hydroxyl and diethylamino functional groups.[1] This unique combination of a polar diol backbone and a tertiary amine moiety imparts a distinct set of physicochemical properties that dictate its role as a versatile intermediate in the synthesis of a wide array of compounds, from active pharmaceutical ingredients (APIs) to surfactants and emulsifiers.[1] Notably, it serves as a key raw material in the development of important pharmaceuticals such as Propranolol, Atenolol, and Metoprolol.[1]

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide a foundational understanding of these solubility characteristics, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Properties Governing Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, the key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H17NO2 | [2] |

| Molecular Weight | 147.22 g/mol | [2] |

| Appearance | Clear liquid | [2] |

| Density | 0.965 g/mL at 25 °C | [2] |

| Boiling Point | 233-235 °C | [2] |

| Melting Point | -30 °C | [2] |

| Flash Point | 108 °C (closed cup) | [2] |

| Water Solubility | Miscible | [2] |

The miscibility with water highlights the compound's polar nature, primarily due to the two hydroxyl groups and the nitrogen atom of the tertiary amine. These functional groups can act as hydrogen bond acceptors, while the hydroxyl groups can also act as hydrogen bond donors. This dual capability for hydrogen bonding is a strong determinant of its solubility in protic and polar aprotic solvents.

The presence of the diethyl groups introduces a degree of non-polar character to the molecule. This hydrocarbon portion will influence its solubility in less polar solvents. The overall solubility in a given organic solvent will, therefore, be a balance between these polar and non-polar contributions.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

A fundamental principle in predicting solubility is the concept of "like dissolves like." This adage suggests that a solute will have higher solubility in a solvent that has similar polarity and intermolecular force characteristics. To quantify this, we can look at properties like the topological polar surface area (TPSA) and hydrogen bonding capabilities.

For the structurally similar compound, 3-(dimethylamino)-1,2-propanediol, the computed Topological Polar Surface Area (TPSA) is 43.7 Ų .[3] This value, which is a good indicator of a molecule's ability to form polar interactions, suggests a moderate overall polarity.[4] The molecule also has 2 hydrogen bond donors (from the hydroxyl groups) and 3 hydrogen bond acceptors (the two oxygen atoms and the nitrogen atom).[3] These characteristics strongly suggest that this compound will be readily soluble in polar protic solvents that can engage in hydrogen bonding, such as alcohols, and in polar aprotic solvents that can act as hydrogen bond acceptors, like DMSO and DMF.

Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Highly Soluble | Strong hydrogen bonding capabilities. |

| Ethanol | Polar Protic | Highly Soluble | Strong hydrogen bonding capabilities. |

| Isopropanol | Polar Protic | Soluble | Good hydrogen bonding, but slightly less polar than methanol and ethanol. |

| Acetone | Polar Aprotic | Soluble | Polar, but lacks hydrogen bond donating ability. Structurally similar 3-amino-1,2-propanediol is only slightly soluble.[5] |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Lower polarity compared to acetone. |

| Dichloromethane | Polar Aprotic | Moderately Soluble | Can engage in dipole-dipole interactions. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | High polarity and strong hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | High polarity and strong hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Soluble | Good polarity. |

| Toluene | Non-polar | Sparingly Soluble | "Like dissolves like" principle suggests low solubility due to polarity mismatch. |

| Hexane | Non-polar | Insoluble | Significant polarity mismatch. Structurally similar N,N-diethylethanolamine is insoluble in aliphatic hydrocarbons. |

Experimental Protocol for Determining the Solubility of this compound

To obtain quantitative solubility data, a robust and self-validating experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6]

Principle

An excess amount of this compound is agitated with a specific organic solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solute, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index Detector)

Experimental Workflow

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[6]

-

To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. The solubility value should be consistent at these later time points.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solute to settle.

-

Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

HPLC Conditions: Since this compound lacks a strong UV chromophore, a Refractive Index Detector (RID) or derivatization followed by UV or fluorescence detection may be necessary.[7][8] A common approach for amino alcohol analysis is pre-column derivatization with reagents like o-phthaldialdehyde (OPA).[9]

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 10-20 µL.

-

The exact conditions will need to be optimized for the specific HPLC system and column used.

-

-

-

Data Analysis and Reporting:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

The solubility is typically reported in units of g/100 mL or mol/L at the specified temperature.

-

Conclusion

While a comprehensive, publicly available database of the solubility of this compound in a wide range of organic solvents is currently lacking, a strong predictive understanding of its behavior can be derived from its physicochemical properties and the principles of intermolecular forces. Its polar nature, conferred by the diol and tertiary amine functionalities, suggests high solubility in polar protic and aprotic solvents, and limited solubility in non-polar solvents.

For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust and self-validating methodology. By following this protocol, accurate and reproducible solubility data can be generated, enabling the optimization of synthetic processes, purification strategies, and formulation development involving this versatile chemical intermediate.

References

- PubChem. (n.d.). 3-(Dimethylamino)-1,2-propanediol. National Center for Biotechnology Information.

- ChemBK. (2024, April 9). This compound.

- Sigma-Aldrich. (n.d.). This compound. MilliporeSigma.

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Ataman Kimya. (n.d.). N,N-DIETHYLETHANOLAMINE.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Brückner, H., & Gah, C. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.

- ChemicalBook. (n.d.). 3-Amino-1,2-propanediol.

- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- ResearchGate. (2025, August 9). Topological polar surface area: A useful descriptor in 2D-QSAR.

- Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Future Medicinal Chemistry, 6(10), 1145-1157.

- ChemRxiv. (n.d.). Combining Geometry and Topology for Accurate Protein Solubility Prediction.

- Scribd. (n.d.). Solubility Parameters: Solvents.

- National Institutes of Health. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.

- ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical....

- Apicule. (n.d.). This compound (CAS No: 621-56-7) API Intermediate Manufacturers.

- BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.

- Scribd. (n.d.). Hansen Solubility Parameters Values List.

- London South Bank University. (2012, January 13). Revisiting the General Solubility Equation: In Silico Prediction of Aqueous Solubility incorporating the Effect of Topographical Polar Surface Area.

- AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.

- Grokipedia. (n.d.). Diethylethanolamine.

- Fengchen Group Co., Ltd. (n.d.). 3-Amino-1,2-propanediol BP EP USP CAS 616-30-8.

- Echemi. (n.d.). 3-Amino-1,2-propanediol 99.5%Min Colorless to light yellow liquid RC00061.

- ChemicalBook. (2022, August 5). Synthesis and Application of 3-Amino-1,2-propanediol.

- National Institutes of Health. (2021, May 24). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.

- Solubility of Things. (n.d.). 2-(Diethylamino)ethanol.

- Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C.

- CymitQuimica. (n.d.). CAS 100-37-8: Diethylethanolamine.

- Wikipedia. (n.d.). Diethylethanolamine.

Sources

- 1. borregaard.com [borregaard.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Diethylamino)-1,2-propanediol boiling point and melting point